
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTMA and is a thiazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of PTMA is not fully understood. However, studies have shown that PTMA induces apoptosis in cancer cells by activating the caspase pathway. PTMA also inhibits the production of inflammatory cytokines by blocking the NF-kB pathway. Furthermore, PTMA inhibits bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
PTMA has been shown to have minimal toxicity in vitro and in vivo studies. PTMA has also been shown to have a low binding affinity for human serum albumin, which suggests that it has good bioavailability. Furthermore, PTMA has been shown to be stable in various physiological conditions, including acidic and basic pH.
Vorteile Und Einschränkungen Für Laborexperimente
PTMA has several advantages for lab experiments, including its high purity level, stability, and low toxicity. However, PTMA has some limitations, including its limited solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for PTMA research, including the development of PTMA-based drugs for cancer treatment, anti-inflammatory, and anti-microbial activities. Furthermore, studies can be conducted to investigate the potential of PTMA for other therapeutic applications, such as neuroprotection and cardiovascular diseases. Additionally, studies can be conducted to optimize the synthesis method of PTMA to improve its yield and reduce its cost.
Conclusion:
In conclusion, PTMA is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities. Furthermore, PTMA has minimal toxicity and good bioavailability. However, PTMA has limitations, including its limited solubility in water and high cost. There are several future directions for PTMA research, including the development of PTMA-based drugs for various therapeutic applications and optimization of the synthesis method.
Synthesemethoden
PTMA can be synthesized using various methods, including the reaction of 2-aminothiazole with pyrrole-1-carboxaldehyde, followed by the reaction with N-(3-bromo-phenyl)acetamide and methylsulfonyl chloride. This method yields PTMA as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
PTMA has been studied for its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. Studies have shown that PTMA has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. PTMA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, PTMA has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-25(22,23)19-13-6-4-5-12(9-13)17-15(21)10-14-11-24-16(18-14)20-7-2-3-8-20/h2-9,11,19H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVURNKPAZRVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
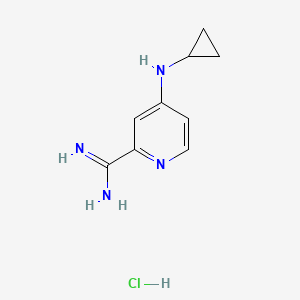
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
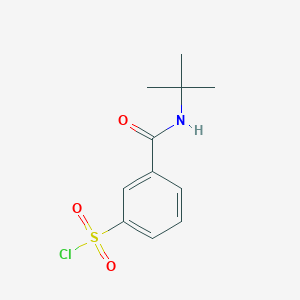
![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)

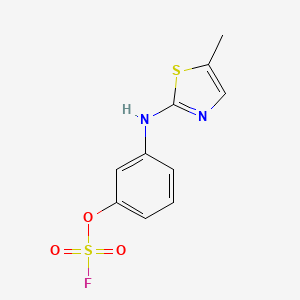


![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)
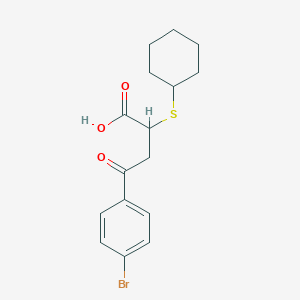
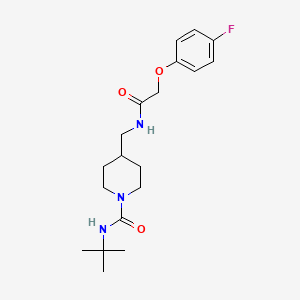
![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)